Acetamide,n-ethyl-n-(tetrahydro-2,5-dimethyl-3-oxofurfuryl)-
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Overview
Description
Acetamide, N-ethyl-N-(tetrahydro-2,5-dimethyl-3-oxofurfuryl)- is an organic compound with a complex structure
Preparation Methods
The synthesis of Acetamide, N-ethyl-N-(tetrahydro-2,5-dimethyl-3-oxofurfuryl)- involves several steps. One common method includes the reaction of ethylamine with acetic anhydride to form N-ethylacetamide. This intermediate is then reacted with tetrahydro-2,5-dimethyl-3-oxofuran to yield the final product. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Acetamide, N-ethyl-N-(tetrahydro-2,5-dimethyl-3-oxofurfuryl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Scientific Research Applications
Acetamide, N-ethyl-N-(tetrahydro-2,5-dimethyl-3-oxofurfuryl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-ethyl-N-(tetrahydro-2,5-dimethyl-3-oxofurfuryl)- involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key signaling pathways involved in cell growth and metabolism .
Comparison with Similar Compounds
Similar compounds to Acetamide, N-ethyl-N-(tetrahydro-2,5-dimethyl-3-oxofurfuryl)- include:
N-Ethylacetamide: A simpler analog with similar chemical properties but less complex structure.
N-Acetylethylamine: Another related compound with different functional groups.
Acetoethylamide: Shares some structural similarities but differs in its reactivity and applications.
Acetamide, N-ethyl-N-(tetrahydro-2,5-dimethyl-3-oxofurfuryl)- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H19NO3 |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
N-[(2,5-dimethyl-3-oxooxolan-2-yl)methyl]-N-ethylacetamide |
InChI |
InChI=1S/C11H19NO3/c1-5-12(9(3)13)7-11(4)10(14)6-8(2)15-11/h8H,5-7H2,1-4H3 |
InChI Key |
KKHIQUZPUUVUHI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1(C(=O)CC(O1)C)C)C(=O)C |
Origin of Product |
United States |
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